![molecular formula C8H7N3O B1269541 1H-Benzo[d]imidazole-2-carboxamide CAS No. 5805-52-7](/img/structure/B1269541.png)

1H-Benzo[d]imidazole-2-carboxamide

Overview

Description

1H-Benzo[d]imidazole-2-carboxamide is a heterocyclic compound that has been found to have diverse biological and clinical applications . It is a vital pharmacophore and privileged sub-structure in the chemistry of medicine . It has been used in drug discovery due to its significant properties .

Synthesis Analysis

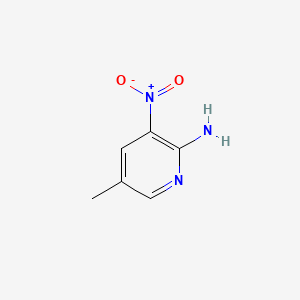

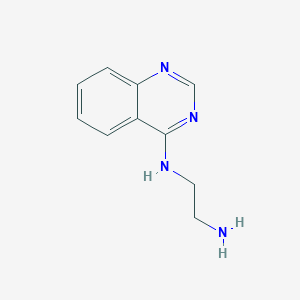

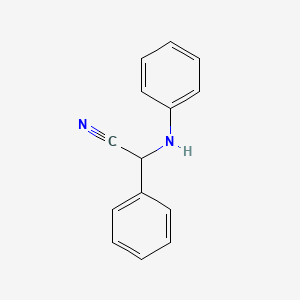

The synthesis of 1H-Benzo[d]imidazole-2-carboxamide derivatives has been reported in several studies . For instance, Ansari et al. synthesized 2-substituted-1H-benzimidazole derivatives by nucleophilic substitution reaction . Another study reported the synthesis of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives .

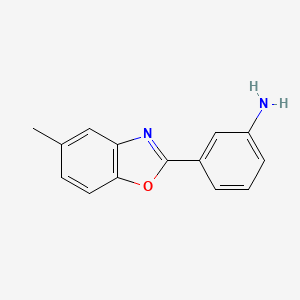

Molecular Structure Analysis

The molecular structure of 1H-Benzo[d]imidazole-2-carboxamide consists of a dicyclic organic scaffold having imidazole (containing two nitrogen atoms at adjoining site) attached with a benzene ring .

Chemical Reactions Analysis

The chemical reactions involving 1H-Benzo[d]imidazole-2-carboxamide have been studied in the context of its antimicrobial activity . For example, Ansari et al. evaluated the antimicrobial activity of 2-substituted-1H-benzimidazole derivatives synthesized by nucleophilic substitution reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzo[d]imidazole-2-carboxamide have been analyzed in several studies . For instance, three new crystal structures of 1H-benzo[d]imidazole derivatives were determined, and an identical system of hydrogen bonds, C (4), was observed .

Scientific Research Applications

Antimicrobial Activity

1H-Benzo[d]imidazole-2-carboxamide: derivatives have been studied for their potential in combating microbial infections. Research indicates that these compounds exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . The structure-activity relationship is crucial in this context, as the arrangement of hydrogen bonds within the compound’s crystal structure can influence its effectiveness. Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) calculations suggest that these derivatives could cross the blood-brain barrier, making them candidates for drug development .

Synthesis of Functional Molecules

The synthesis of imidazoles, including 1H-Benzo[d]imidazole-2-carboxamide , is a strategic area of research due to their role as a heterocyclic structural motif in functional molecules. These compounds are integral to a variety of applications, from pharmaceuticals to agrochemicals, and even in the development of dyes for solar cells and other optical applications . The methodologies for their synthesis are constantly evolving, with a focus on functional group compatibility and substitution patterns that enhance their utility in different research fields .

Anti-tubercular Agents

Compounds containing the 1H-Benzo[d]imidazole moiety have been synthesized and evaluated for their anti-tubercular activity. For instance, derivatives have been tested against the Mycobacterium tuberculosis strain, and their minimum inhibitory concentration (MIC) values were calculated to assess their therapeutic potential . This highlights the compound’s role in the development of new treatments for tuberculosis, a disease that remains a global health challenge.

Mechanism of Action

Target of Action

1H-Benzo[d]imidazole-2-carboxamide has been identified as a potent inhibitor of Casein Kinase 1 (CK1) δ/ε . CK1 is a highly conserved ubiquitously expressed serine/threonine protein kinase family, involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Mode of Action

The compound interacts with its targets, CK1δ/ε, and inhibits their activity. This inhibition leads to a reduction in the phosphorylation of various substrates bearing either a canonical or a non-canonical consensus sequence .

Biochemical Pathways

The inhibition of CK1δ/ε by 1H-Benzo[d]imidazole-2-carboxamide affects various biochemical pathways. These include the canonical Wnt signaling pathway, DNA damage response pathway, cell cycle progression, apoptosis, and chromosome segregation . The downstream effects of these pathway alterations depend on the specific cellular context and the other active biochemical pathways.

Result of Action

The inhibition of CK1δ/ε by 1H-Benzo[d]imidazole-2-carboxamide can lead to a variety of cellular effects. For instance, it has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner .

Future Directions

The future directions for the research on 1H-Benzo[d]imidazole-2-carboxamide involve its potential therapeutic applications . The compound has been found to exhibit a wide variety of biological activities in the medicinal field . Therefore, it has immense potential to be investigated for newer therapeutic possibilities .

properties

IUPAC Name |

1H-benzimidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZCDQOKKYYCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332196 | |

| Record name | 1H-Benzimidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzo[d]imidazole-2-carboxamide | |

CAS RN |

5805-52-7 | |

| Record name | 1H-Benzimidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 1H-benzo[d]imidazole-2-carboxamide included in this study on transport selectivity?

A1: The research aimed to develop a highly selective membrane for tribenuron-methyl, a herbicide. 1H-benzo[d]imidazole-2-carboxamide, structurally similar to tribenuron-methyl, served as a negative control in permeation experiments []. By comparing how effectively the membrane transported tribenuron-methyl versus 1H-benzo[d]imidazole-2-carboxamide and other analogs, researchers could evaluate the membrane's selectivity.

Q2: What did the results reveal about the transport of 1H-benzo[d]imidazole-2-carboxamide through the membrane compared to tribenuron-methyl?

A2: The molecularly imprinted nanowire membrane demonstrated significantly higher transport selectivity for tribenuron-methyl compared to 1H-benzo[d]imidazole-2-carboxamide []. This result highlighted the membrane's ability to discriminate between molecules with subtle structural differences, indicating its potential for applications requiring precise molecular separation, such as drug delivery or environmental remediation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)

![5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269459.png)

![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)

![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)

![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)